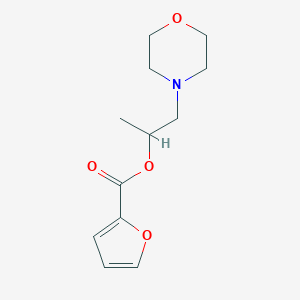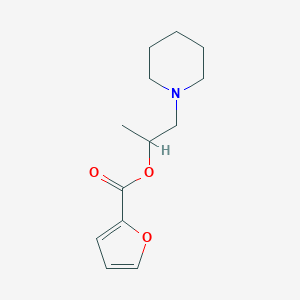
1-(4-Tert-butylbenzoyl)-3-phenylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Tert-butylbenzoyl)-3-phenylpiperidine, commonly known as TBBP, is a chemical compound with a molecular weight of 357.48 g/mol. It is a piperidine derivative and is widely used in scientific research due to its unique properties. TBBP is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and acetone.
Mecanismo De Acción
TBBP acts as a photoinitiator by absorbing light energy and transferring it to a co-initiator, which then initiates the polymerization reaction. It also acts as a photosensitizer by generating reactive oxygen species upon exposure to light, which can cause oxidative damage to cells. TBBP's potential as an anticancer agent is due to its ability to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
TBBP has been shown to have low toxicity and low mutagenicity. It has also been shown to have antioxidant properties and can protect cells from oxidative stress. Additionally, TBBP has been shown to have anti-inflammatory properties and can reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TBBP in lab experiments is its high efficiency as a photoinitiator. It also has low toxicity and is easy to handle. However, TBBP's potential as an anticancer agent has not been extensively studied, and its mechanism of action in this context is not well understood. Additionally, TBBP's use as a photosensitizer is limited by its low solubility in water.
Direcciones Futuras
Future research on TBBP should focus on its potential as an anticancer agent and its mechanism of action in this context. Additionally, further studies should be conducted to determine the optimal conditions for using TBBP as a photosensitizer. TBBP's potential as a fluorescent probe for detecting reactive oxygen species should also be investigated further.
Métodos De Síntesis
TBBP can be synthesized using various methods, including the reaction of 4-tert-butylbenzoyl chloride with 3-phenylpiperidine in the presence of a base catalyst such as sodium hydroxide. Another method involves the reaction of 4-tert-butylbenzoyl chloride with 3-phenylpiperidine in the presence of a palladium catalyst and a ligand. The yield of TBBP using these methods is typically greater than 80%.
Aplicaciones Científicas De Investigación
TBBP is widely used in scientific research as a photoinitiator for polymerization reactions. It is also used as a fluorescent probe for detecting reactive oxygen species and as a photosensitizer for photodynamic therapy. Additionally, TBBP has been shown to have potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Propiedades
Fórmula molecular |
C22H27NO |
|---|---|
Peso molecular |
321.5 g/mol |
Nombre IUPAC |
(4-tert-butylphenyl)-(3-phenylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C22H27NO/c1-22(2,3)20-13-11-18(12-14-20)21(24)23-15-7-10-19(16-23)17-8-5-4-6-9-17/h4-6,8-9,11-14,19H,7,10,15-16H2,1-3H3 |
Clave InChI |
XMMKFQFKVQLMMZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCCC(C2)C3=CC=CC=C3 |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCCC(C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-(2-Fluorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295074.png)
![6-(2-Bromophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295075.png)

![6-(2-Chlorophenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295091.png)
![6-(2-Chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295092.png)

![7,7-bis(hydroxymethyl)-3-methyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B295096.png)

